Bibw 2992MA2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bibw 2992MA2 involves several steps, including the formation of the anilino-quinazoline core, which is a key structural component. The synthetic route typically involves:
Formation of the Quinazoline Core: This is achieved through a series of condensation reactions involving anthranilic acid derivatives and formamide.
Introduction of the Anilino Group: This step involves the nucleophilic substitution of the quinazoline core with an aniline derivative.
Formation of the Dimaleate Salt: The final step involves the reaction of the free base of Bibw 2992 with maleic acid to form the dimaleate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Formulation: The purified compound is then formulated into the dimaleate salt and processed into dosage forms suitable for clinical use.
Chemical Reactions Analysis
Types of Reactions
Bibw 2992MA2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group.
Reduction: Reduction reactions can occur at the quinazoline core.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various aniline derivatives.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
Bibw 2992MA2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of tyrosine kinases.
Biology: Employed in research to understand the role of EGFR and HER-2 in cell signaling and cancer progression.
Medicine: Investigated for its therapeutic potential in treating various cancers, including NSCLC, breast cancer, and glioma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug development .
Mechanism of Action
Bibw 2992MA2 exerts its effects by irreversibly binding to the tyrosine kinase domains of EGFR and HER-2. This binding inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cancer cell proliferation, survival, and migration. The compound is particularly effective against tumors with mutations that confer resistance to first-generation EGFR inhibitors .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A reversible EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another reversible EGFR inhibitor with similar applications.
Lapatinib: A dual inhibitor of EGFR and HER-2, used in the treatment of breast cancer
Uniqueness
Bibw 2992MA2 is unique due to its irreversible binding mechanism, which provides prolonged inhibition of EGFR and HER-2 compared to reversible inhibitors like gefitinib and erlotinib. This makes it particularly effective against resistant cancer mutations .
Properties
IUPAC Name |
but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNRYVNRPYXCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClFN5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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